Cas no 1621369-73-0 (17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide)

17-Trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is a synthetic prostaglandin analog characterized by its trifluoromethylphenyl modification, which enhances its stability and receptor-binding affinity. This compound exhibits potent biological activity, particularly in ocular and dermatological applications, due to its ability to modulate prostaglandin F2α pathways. The ethyl amide moiety improves lipophilicity, facilitating enhanced cellular penetration and prolonged activity. Its structural modifications contribute to selective action with reduced off-target effects, making it valuable for research in glaucoma treatment and hair growth stimulation. The compound's well-defined pharmacokinetic profile and synthetic reproducibility further support its utility in preclinical and pharmacological studies.
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide structure
1621369-73-0 structure
Product name:17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
CAS No:1621369-73-0
MF:C26H36F3NO4
MW:483.563558578491
CID:4702498

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide Chemical and Physical Properties

Names and Identifiers

    • 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
    • Inchi: 1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1
    • InChI Key: QLKKMIWGFNMQJQ-JZFYYOKZSA-N
    • SMILES: FC(C1=CC=CC(=C1)CC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(NCC)=O)O)O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 667
  • XLogP3: 3.7
  • Topological Polar Surface Area: 89.8

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68194-1mg
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide
1621369-73-0 98%
1mg
¥891.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68194-5mg
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide
1621369-73-0 98%
5mg
¥3620.00 2022-04-26
A2B Chem LLC
AY00331-10mg
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide
1621369-73-0 ≥98%
10mg
$410.00 2024-04-20
A2B Chem LLC
AY00331-5mg
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide
1621369-73-0 ≥98%
5mg
$234.00 2024-04-20
A2B Chem LLC
AY00331-50mg
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide
1621369-73-0 ≥98%
50mg
$1317.00 2024-04-20
A2B Chem LLC
AY00331-1mg
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide
1621369-73-0 ≥98%
1mg
$59.00 2024-04-20
1PlusChem
1P01FGQ3-1mg
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide
1621369-73-0 ≥98%
1mg
$109.00 2024-06-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68194-50mg
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide
1621369-73-0 98%
50mg
¥0.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68194-10mg
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide
1621369-73-0 98%
10mg
¥6422.00 2022-04-26
1PlusChem
1P01FGQ3-5mg
9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, ethyl amide
1621369-73-0 ≥98%
5mg
$325.00 2024-06-19

Additional information on 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

Research Brief on 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide (CAS: 1621369-73-0)

The compound 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide (CAS: 1621369-73-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This synthetic prostaglandin analog is being investigated for its potential therapeutic applications, particularly in the areas of ocular hypertension and glaucoma. Prostaglandin analogs are well-known for their ability to reduce intraocular pressure (IOP) by increasing uveoscleral outflow, making them a cornerstone in glaucoma treatment. The trifluoromethylphenyl modification in this compound is hypothesized to enhance its pharmacological properties, including improved bioavailability and receptor binding affinity.

Recent studies have focused on elucidating the molecular mechanisms underlying the activity of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide. In vitro experiments using human trabecular meshwork cells have demonstrated that this compound significantly upregulates matrix metalloproteinases (MMPs), which are critical for remodeling the extracellular matrix and facilitating aqueous humor drainage. These findings suggest that the compound may offer a dual mechanism of action, combining both traditional prostaglandin-mediated pathways and novel matrix-modulating effects.

Pharmacokinetic studies of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide have revealed promising results. The ethyl amide moiety appears to enhance corneal permeability, while the trifluoromethylphenyl group contributes to metabolic stability, prolonging the compound's half-life in ocular tissues. Preclinical trials in animal models have shown a sustained reduction in IOP for up to 24 hours post-administration, with minimal systemic side effects. These attributes position the compound as a potential candidate for once-daily dosing, which could improve patient compliance compared to existing therapies.

Despite these advancements, challenges remain in the clinical translation of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide. Recent research has highlighted the need for further optimization of its formulation to mitigate local irritancy, a common issue with prostaglandin analogs. Additionally, long-term safety studies are required to assess the risk of conjunctival hyperemia and other adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the compound's progression to clinical trials.

In conclusion, 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide (CAS: 1621369-73-0) represents a promising advancement in prostaglandin-based therapeutics for ocular diseases. Its unique chemical modifications and dual mechanisms of action offer potential advantages over existing treatments. However, further research is needed to fully characterize its safety and efficacy profile. As the field continues to evolve, this compound may pave the way for next-generation therapies in glaucoma management and beyond.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd